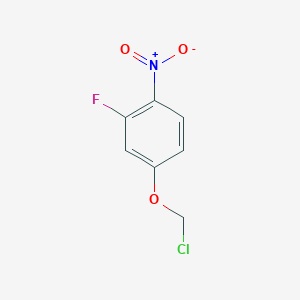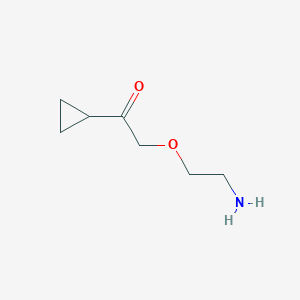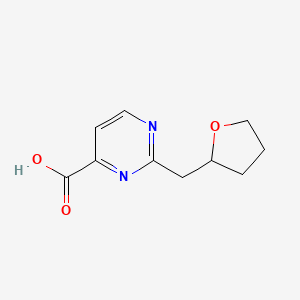![molecular formula C14H19NO3 B13157642 (2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B13157642.png)
(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid is an organic compound characterized by its unique structure, which includes an ethylphenyl group attached to a formamido moiety and a methylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid typically involves the following steps:
Formation of the Ethylphenyl Group: This can be achieved through Friedel-Crafts alkylation, where ethylbenzene is reacted with a formylating agent in the presence of a Lewis acid catalyst.
Attachment of the Formamido Group: The ethylphenyl group is then reacted with formamide under acidic conditions to form the formamido derivative.
Formation of the Methylbutanoic Acid Backbone: This involves the reaction of the formamido derivative with a suitable precursor, such as a methylbutanoic acid derivative, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Using highly efficient catalysts to speed up the reaction and reduce by-products.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the formamido group or other substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which (2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain perception.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(3-ethylpiperidin-3-yl)formamido]-4-methylpentanoic acid
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethylphenyl group with a formamido moiety and a methylbutanoic acid backbone sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(2S)-2-[(4-ethylbenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-4-10-5-7-11(8-6-10)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18)/t12-/m0/s1 |
InChI Key |
OPPMQFXQMJPMMZ-LBPRGKRZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one](/img/structure/B13157575.png)

![Methyl 6-aminospiro[2.5]octane-1-carboxylate](/img/structure/B13157599.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde](/img/structure/B13157608.png)
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13157609.png)

![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13157614.png)

![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B13157627.png)
![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13157640.png)
![[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid](/img/structure/B13157647.png)

